Technical Guide: Physicochemical and Biological Properties of 4-Methylbenzamidine
Technical Guide: Physicochemical and Biological Properties of 4-Methylbenzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzamidine, also known as p-toluamidine, is an aromatic organic compound belonging to the benzamidine class. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside its known biological activities and relevant experimental protocols. Due to the limited availability of extensive experimental data for 4-methylbenzamidine in its free base form, this guide also includes data for its more commonly available hydrochloride salt and, for comparative purposes, data on the structurally related compound, 4-methylbenzamide.
Chemical and Physical Properties
4-Methylbenzamidine is typically handled and studied as its hydrochloride salt to improve stability and solubility in aqueous solutions. The available quantitative data for 4-methylbenzamidine hydrochloride is summarized below.
Table 1: Physicochemical Properties of 4-Methylbenzamidine Hydrochloride
| Property | Value | Reference |
| Synonyms | 4-Methylbenzene-1-carboximidamide hydrochloride, p-Toluamidine hydrochloride | [1] |
| CAS Number | 6326-27-8 | [1] |
| Molecular Formula | C₈H₁₀N₂·HCl | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 210-215 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Comparative Data: 4-Methylbenzamide
For context, the properties of the structurally similar 4-methylbenzamide are provided. It is crucial to note that the amide functional group in 4-methylbenzamide results in different chemical and physical properties compared to the amidine group in 4-methylbenzamidine.
Table 2: Physicochemical Properties of 4-Methylbenzamide
| Property | Value | Reference |
| CAS Number | 619-55-6 | [2][3] |
| Molecular Formula | C₈H₉NO | [2][3] |
| Molecular Weight | 135.16 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 162.5 °C | [1] |
| Solubility | Sparingly soluble in water, benzene, and chloroform; Very soluble in diethyl ether and ethanol. | [1] |
Experimental Protocols
Synthesis of 4-Methylbenzamidine
A detailed, validated experimental protocol for the synthesis of 4-methylbenzamidine is not widely published. However, a common route for the synthesis of benzamidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with ammonia. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for 4-methylbenzamidine hydrochloride.
General Methodology:
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Pinner Salt Formation: Dry hydrogen chloride gas is bubbled through a solution of p-tolunitrile in anhydrous ethanol at low temperature (e.g., 0 °C). The reaction mixture is then typically allowed to stand for several hours to overnight, during which the ethyl p-toluimidate hydrochloride (Pinner salt) precipitates.
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Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. This reaction is usually carried out at room temperature and results in the formation of 4-methylbenzamidine hydrochloride, which can be isolated by filtration and purified by recrystallization.
Biological Activity: Serine Protease Inhibition
4-Methylbenzamidine hydrochloride is recognized as a potent inhibitor of serine proteases, which makes it a valuable tool in biochemical and pharmaceutical research.[1] Benzamidines, in general, are known to act as competitive inhibitors of trypsin-like serine proteases.
Experimental Protocol: Serine Protease Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of 4-methylbenzamidine against a serine protease, such as trypsin.
Caption: General workflow for a serine protease inhibition assay.
Methodology:
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Reagent Preparation:
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Prepare a stock solution of 4-methylbenzamidine hydrochloride in a suitable buffer (e.g., Tris-HCl, pH 8.0).
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Prepare a stock solution of the serine protease (e.g., trypsin) in the same buffer.
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Prepare a stock solution of a chromogenic substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
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Assay Procedure:
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In a 96-well plate, add the assay buffer.
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Add varying concentrations of the 4-methylbenzamidine hydrochloride solution to the wells.
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Add a fixed concentration of the enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).
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Initiate the enzymatic reaction by adding the substrate to each well.
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Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.
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Data Analysis:
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Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.
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Plot the reaction velocity as a function of the inhibitor concentration.
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Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known.
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Spectroscopic Data
For comparative purposes, spectral data for 4-methylbenzamide is widely available and can be found in public repositories such as PubChem[2] and the NIST WebBook.[3] This includes ¹H NMR, ¹³C NMR, IR, and mass spectra. Researchers synthesizing 4-methylbenzamidine can use the data for 4-methylbenzamide as a reference for the aromatic and methyl group signals, while expecting significant differences in the regions corresponding to the functional group.
Conclusion
4-Methylbenzamidine is a valuable research chemical, particularly as an inhibitor of serine proteases. While comprehensive physicochemical data for the free base is limited, its hydrochloride salt is commercially available and characterized by its melting point and molecular formula. The provided general synthetic and assay protocols offer a starting point for researchers working with this compound. Further experimental characterization of 4-methylbenzamidine's properties would be a valuable contribution to the scientific literature.
